2-(Cyclobutylamino)-2-phenylethan-1-ol
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Overview
Description
2-(Cyclobutylamino)-2-phenylethan-1-ol is an organic compound characterized by the presence of a cyclobutylamino group attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylamino)-2-phenylethan-1-ol typically involves the reaction of cyclobutylamine with a suitable phenylethanol derivative. One common method includes the following steps:
Formation of the Intermediate: Reacting cyclobutylamine with an appropriate phenylacetaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of cyclobutyl ketones or phenylacetaldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenylethanol derivatives.
Scientific Research Applications
2-(Cyclobutylamino)-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
2-(Cyclobutylamino)ethanol: Similar structure but lacks the phenyl group.
2-Phenylethanol: Contains the phenyl group but lacks the cyclobutylamino group.
Cyclobutylamine: Contains the cyclobutylamino group but lacks the phenylethanol backbone.
Uniqueness: 2-(Cyclobutylamino)-2-phenylethan-1-ol is unique due to the combination of the cyclobutylamino and phenylethanol moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclobutylamino)-2-phenylethanol |
InChI |
InChI=1S/C12H17NO/c14-9-12(13-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |
InChI Key |
WWHANCXCPCPVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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